

An In-depth Technical Guide to (4-Cyanophenoxy)acetic Acid

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Compound of Interest

Compound Name: (4-Cyanophenoxy)acetic acid

Cat. No.: B154988

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Cyanophenoxy)acetic acid is a bifunctional organic molecule incorporating a nitrile group and a carboxylic acid moiety linked by a phenoxy scaffold. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and potential applications. Due to a notable lack of specific experimental data in publicly available literature, this document combines established chemical principles with data from closely related analogs to offer a predictive but thorough analysis. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and materials science, highlighting areas where further empirical investigation is critically needed.

Molecular Structure and Identification

(4-Cyanophenoxy)acetic acid, with the chemical formula $C_9H_7NO_3$, possesses a well-defined molecular architecture. The structure consists of a para-substituted benzene ring where a cyanophenyl group is connected to an acetic acid moiety via an ether linkage.

Table 1: Chemical Identifiers for **(4-Cyanophenoxy)acetic Acid**

Identifier	Value
IUPAC Name	2-(4-cyanophenoxy)acetic acid
SMILES	<chem>C1=CC(=CC=C1C#N)OCC(=O)O</chem>
InChI Key	BJGOCBAHPWALBX-UHFFFAOYSA-N
Molecular Formula	C ₉ H ₇ NO ₃
Molecular Weight	177.16 g/mol
CAS Number	1878-82-6

Physicochemical Properties

Precise experimental data for the physicochemical properties of **(4-Cyanophenoxy)acetic acid** are not readily available. The following table summarizes predicted values based on computational models and experimental data for analogous compounds. These values are crucial for understanding the compound's behavior in biological and chemical systems.

Table 2: Predicted Physicochemical Properties of **(4-Cyanophenoxy)acetic Acid**

Property	Predicted Value	Method/Note
pKa	~3.5 - 4.5	Based on the acidity of similar phenoxyacetic acids.
LogP	~1.5 - 2.5	Calculated based on molecular structure; indicates moderate lipophilicity.
Solubility	Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.	General solubility characteristics for similar aromatic carboxylic acids.
Melting Point (°C)	Not available	---
Boiling Point (°C)	Not available	---

Synthesis and Purification

A definitive, optimized protocol for the synthesis of **(4-Cyanophenoxy)acetic acid** is not detailed in the available literature. However, a logical synthetic route can be proposed based on the Williamson ether synthesis.

Proposed Synthesis Protocol

This protocol describes a two-step synthesis starting from 4-cyanophenol.

Step 1: Deprotonation of 4-Cyanophenol

- Dissolve 4-cyanophenol in a suitable polar aprotic solvent (e.g., acetone, DMF).
- Add an equimolar amount of a suitable base (e.g., potassium carbonate, sodium hydride) to the solution at room temperature.
- Stir the mixture for 30-60 minutes to ensure complete formation of the phenoxide salt.

Step 2: Williamson Ether Synthesis

- To the solution containing the 4-cyanophenoxide, add a slight excess (1.1 equivalents) of an ethyl haloacetate (e.g., ethyl bromoacetate).
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl (4-cyanophenoxy)acetate.

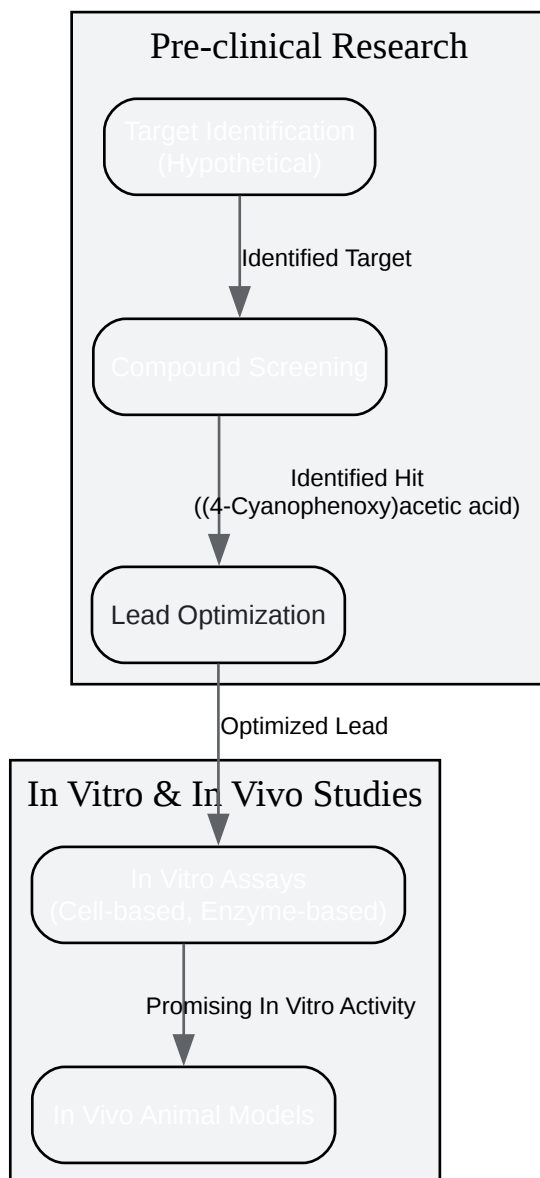
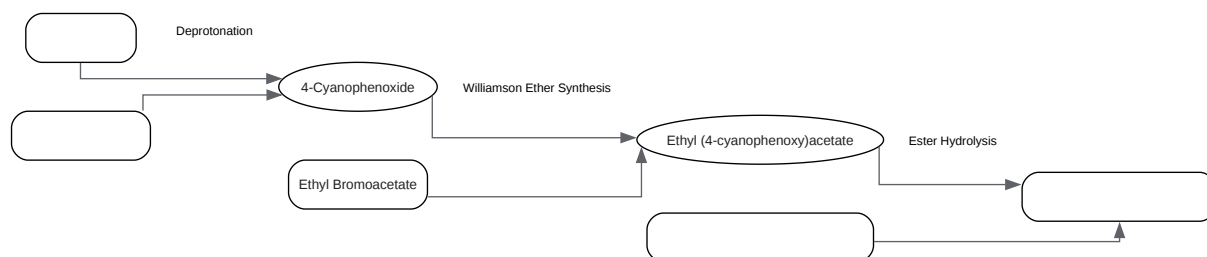
Step 3: Hydrolysis of the Ester

- Dissolve the crude ethyl (4-cyanophenoxy)acetate in a mixture of ethanol and water.

- Add an excess of a strong base (e.g., sodium hydroxide, potassium hydroxide).
- Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).
- Cool the reaction mixture and acidify with a dilute strong acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Purification

The crude **(4-Cyanophenoxy)acetic acid** can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.



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- To cite this document: BenchChem. [An In-depth Technical Guide to (4-Cyanophenoxy)acetic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154988#4-cyanophenoxy-acetic-acid-molecular-structure]

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